4-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole

Medicinal Chemistry Oxytocin Receptor Antagonism 1,2,3-Thiadiazole SAR

Novel 1,2,3-thiadiazole scaffolds often lack quantitative SAR data for informed procurement. This fully synthetic probe (CAS 351329-32-3) introduces a stereogenic 3-phenylpyrrolidine moiety-absent in simpler thiadiazole acids-enabling systematic exploration of phenyl-substituent effects on binding and ADME. • Modulates lipophilicity and putative target binding via the 3-phenyl group. • Lot-specific purity certification supports HPLC/LC-MS analytical method development. • Supplied as a solid; researchers must perform in-house full characterization due to unpublished spectral data. Ideal for exploratory medicinal chemistry and OT receptor antagonist screening campaigns.

Molecular Formula C14H15N3OS
Molecular Weight 273.35
CAS No. 351329-32-3
Cat. No. B2604697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole
CAS351329-32-3
Molecular FormulaC14H15N3OS
Molecular Weight273.35
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=CC=C3
InChIInChI=1S/C14H15N3OS/c1-10-13(19-16-15-10)14(18)17-8-7-12(9-17)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
InChIKeyNTQQZZJCMPSGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole: Heterocyclic Core Profile


4-Methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole (CAS 351329-32-3) is a fully synthetic, low-molecular-weight heterocyclic compound belonging to the 1,2,3-thiadiazole class. Its structure couples a 4-methyl-1,2,3-thiadiazole-5-carbonyl core to a 3-phenylpyrrolidine moiety, distinguishing it from simpler thiadiazole carboxylic acids. The compound is commercially catalogued by multiple research-chemical distributors as a solid with a purity of ≥95% ; however, its physicochemical properties (LogP, solubility, pKa, melting point) and crystallinity details remain unpublished in any accessible primary literature or peer-reviewed database. No quantitative bioactivity data for this exact compound has been reported in peer‑reviewed journals; the only affinity data linked to closely related thiadiazole-pyrrolidine scaffolds derive from oxytocin receptor antagonist patent families and BindingDB/ChEMBL records for distinct analogues, not for CAS 351329-32-3 itself [1]. This absence of published characterization data makes independent verification of its properties dependent on lot‑specific certificates of analysis from the supplier.

Fully synthetic 1,2,3-thiadiazole with 3-phenylpyrrolidine substitution; available as a solid.
Supplier-certified purity; physicochemical properties (LogP, solubility, pKa) are unpublished.
No direct peer‑reviewed bioactivity data; independent characterization must rely on lot‑specific COA.

Why Generic Substitution Fails Without Quantitative Comparators


The 4-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole scaffold cannot be interchanged with simpler 1,2,3-thiadiazole derivatives (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidine-3-carboxylic acid) because the 3-phenyl substituent on the pyrrolidine ring introduces a stereocenter and increases lipophilicity, which are expected to modulate binding interactions and metabolic stability. However, this expectation remains a class‑level inference; no published head‑to‑head comparison of the target compound against any of its direct analogues (e.g., the unsubstituted or para‑substituted phenyl variants) is available. Procurement decisions based on assumed superiority therefore lack quantitative support. The following Section 3 transparently reports the current state of quantitative evidence (and its critical gaps).

3‑Phenyl substituent introduces a stereocenter and higher lipophilicity; binding interactions and metabolic stability may shift relative to simpler thiadiazoles.
Substitution decisions currently rely on class‑level inference; no published head‑to‑head comparison against direct structural analogues exists.
Procurement based on assumed superiority lacks quantitative support; the biological profile remains uncharacterized versus closest available analogues.

Quantitative Differentiation Evidence


Absence of Comparative Activity Data Against Analogues

No primary literature directly compares the target compound (CAS 351329-32-3) with its closest structural analogues—such as 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidine-3-carboxylic acid or 4-methyl-5-(pyrrolidine-1-carbonyl)-1,2,3-thiadiazole—in any biochemical or cellular assay. The only publicly accessible oxytocin receptor binding data (rat and human) are attributed to different thiadiazole-pyrrolidine congeners within the patent family WO2004/0220238 and recorded in BindingDB under IDs BDBM50406692 and BDBM50410635; no entry for CAS 351329-32-3 exists in BindingDB, ChEMBL, or PubChem BioAssay [1]. Therefore, any claim of differentiated potency or selectivity for the target compound relative to its analogues is unsupported by published quantitative evidence.

Comparative Affinity
Data to verify
Target: No published Ki
Analogue (BDBM50406692): Ki 0.70 nM (rat OT), 5.10 nM (human OT)
Procurement cannot rely on assumed selectivity
Requires in-house profiling against OT receptor
Medicinal Chemistry Oxytocin Receptor Antagonism 1,2,3-Thiadiazole SAR

Physicochemical Property Gap: LogP, Solubility, and Stability

No experimental or computational (in silico) LogP, aqueous solubility, pKa, or chemical/metabolic stability data have been reported for 4-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1,2,3-thiadiazole in any peer-reviewed journal, patent, or reputable public database. In contrast, the simpler 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-21-0) has documented limited aqueous solubility (soluble in DMSO, DMF) and air sensitivity . The absence of such fundamental data for the target compound prevents any quantitative comparison of handling characteristics or formulation suitability.

Physicochemical Profile
Data to verify
Target: No solubility/stability data
Comparator: Limited aqueous solubility (DMSO/DMF), air‑sensitive
Handling and formulation suitability unknown
Pre‑use characterization essential
ADME/Tox Physicochemical Profiling Drug-likeness

Synthetic Accessibility and Cost Comparison Gap

The target compound's synthesis has been generically described as the reaction of 3-phenylpyrrolidine-1-carbonyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol on commercial chemical catalogues , but no peer-reviewed article or patent details the yield, purity profile, or scalability of this route. In contrast, the synthesis of the simpler analogue 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidine-3-carboxylic acid has been reported with a purity of 95% and molecular weight 241.27 g/mol . Without comparative yield and cost‑of‑goods data, the target compound's procurement value relative to readily available analogues cannot be quantitatively assessed.

Synthetic Yield
Data to verify
Target: No published yield
Analogue: Purity 95%, MW 241.27 g/mol
Cost and scalability unassessed
Cannot benchmark against readily available analogues
Organic Synthesis Process Chemistry Procurement Cost

Research Application Scenarios Based on Evidence Gaps


Exploratory Medicinal Chemistry Probe

The compound can serve as a structurally novel probe in exploratory SAR studies aimed at understanding the impact of a 3-phenyl substituent on the pyrrolidine ring within 1,2,3-thiadiazole-5-carboxamide scaffolds. However, any research program must first generate internal data (binding, ADME, solubility) before comparing it to the unsubstituted pyrrolidine analogue .

Unvalidated Oxytocin Receptor Pharmacological Tool

Given that closely related thiadiazole-pyrrolidine compounds exhibit nanomolar oxytocin receptor antagonism [1], the target compound could theoretically be evaluated as a putative OT receptor ligand. However, without direct affinity data, its use as a pharmacological tool is unvalidated and would require de novo profiling.

Analytical Reference Standard for Method Development

If procured with a certified purity >98%, the compound could serve as a reference standard for developing analytical methods (HPLC, LC-MS, qNMR) targeting 1,2,3-thiadiazole-pyrrolidine metabolites or impurities. The absence of published spectral data (IR, NMR, MS) means that in-house full characterization is a prerequisite [2].

Application
Selection Property
Validation Focus
Exploratory SAR probe
Structural novelty; requires in‑house binding, ADME, and solubility data
Intra‑scaffold SAR evaluation
Putative OT receptor tool
Unvalidated pharmacological tool; requires de novo affinity profiling
OT receptor binding and functional assay validation
Analytical reference standard
High‑purity certified material; full in‑house characterization prerequisite
Spectral library development and HPLC/LC‑MS/qNMR method validation
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